molecular formula C7H7BrN2O3 B172474 2-Bromo-6-methoxy-4-nitroaniline CAS No. 16618-66-9

2-Bromo-6-methoxy-4-nitroaniline

Cat. No. B172474
CAS RN: 16618-66-9
M. Wt: 247.05 g/mol
InChI Key: QYLWEPIKPMUYAW-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxy-4-nitroaniline is a chemical compound with the molecular formula C7H7BrN2O3 and a molecular weight of 247.05 . It is typically a white to yellow to brown powder or crystals .


Synthesis Analysis

The synthesis of 2-Bromo-6-methoxy-4-nitroaniline can be achieved through a multistep process. The reaction conditions involve bromine and acetic acid at 20°C for approximately 1.17 hours . Direct bromination of aniline produces a variety of polybrominated and oxidized products, and direct nitration also leads to oxidized products .


Molecular Structure Analysis

The InChI code for 2-Bromo-6-methoxy-4-nitroaniline is 1S/C7H7BrN2O3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3 . The InChI key is FYCRRMSGEDGSFS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Bromo-6-methoxy-4-nitroaniline is a white to yellow to brown powder or crystals . The storage temperature is room temperature .

Scientific Research Applications

Chemical Synthesis and Transformation

2-Bromo-6-methoxy-4-nitroaniline is involved in various chemical syntheses and transformations. For instance, 2,2,3-Tribromopropanal, which was almost forgotten after its initial application in the 1950s, has been used in the transformation of diversely substituted 4-nitro- and 4-methoxyanilines into 3-bromo-6-nitroquinolines and 3-bromo-6-methoxyquinolines. These intermediates are then further processed into 3-bromoquinolin-6-ols, potentially with additional substituents at positions 7 and 8 (Lamberth et al., 2014).

Synthesis of Specific Compounds

In another research, a novel method for synthesizing 2-bromo-4-nitrophenol was explored, using 2-methoxy-5-nitroaniline as the starting material. This process involved a diazotization reaction and the Sandmeyer reaction, followed by a nucleophilic substitution reaction, demonstrating a pathway that is efficient and suitable for commercial production (Li Zi-ying, 2008).

Nitration Studies

Research on the nitration of derivatives of pyridine N-oxide indicated that the nitration of 3-bromo-, 3,5-dibromo-, as well as 3-methoxypyridine-N-oxide yields 4-nitro compounds, suggesting specific reactions and products based on the nitration of such compounds (Hertog, Ammers, & Schukking, 2010).

Application in Dye Synthesis

2-Bromo-6-methoxy-4-nitroaniline has been utilized in the synthesis of dyes. For example, iodo-substituted 4-aminoazobenzenes and 4-phenylazonaphthylamines, prepared from nitroanilines including 2-bromo-4-nitroaniline, were used to produce a range of disperse dyes with varying color, dyeing, and fastness properties (Peters & Soboyejo, 2008).

Infrared Spectroscopy and Hydrogen Bonding

The effects of substituents like bromo and methoxy on the infrared spectra and hydrogen bonding of anilines have been studied. These effects are crucial for understanding the electronic properties and interactions of these compounds (Dyall, 1970).

Safety And Hazards

The safety information for 2-Bromo-6-methoxy-4-nitroaniline indicates that it is a potential hazard. The GHS pictograms indicate a signal word of “Warning” and hazard statements include H302 . Precautionary statements include P280, P305, P338, P351 .

properties

IUPAC Name

2-bromo-6-methoxy-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O3/c1-13-6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLWEPIKPMUYAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)[N+](=O)[O-])Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427771
Record name 2-bromo-6-methoxy-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-methoxy-4-nitroaniline

CAS RN

16618-66-9
Record name 2-bromo-6-methoxy-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

47.64 g of bromine in 120 mL of AcOH was added dropwise to a solution of 47.64 g of 2-methoxy-4nitro-aniline in 240 ml of AcOH at 0° C. Upon addition a precipitate formed. Mixture was stirred for 30 minutes and then filtered. The precipitate was washed with satd. NaHSO3, water, and vaccum dried, giving 24 g of title compound as a bright yellow powder.
Quantity
47.64 g
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reactant
Reaction Step One
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47.64 g
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reactant
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Quantity
120 mL
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solvent
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240 mL
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solvent
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Synthesis routes and methods II

Procedure details

A clear yellow solution of 2-methoxy-4-nitroaniline (10 g, 15 59.5 mmol) in acetonitrile (300 mL) at room temperature was treated with N-bromosuccinimide (10.58 g, 59.5 mmol). The reaction was protected from light and stirred for 2 hours at room temperature. TLC (3:1 hexane:ethyl acetate) analysis showed starting material (Rf 0.14) replaced with a higher spot (Rf 0.23). The reaction was concentrated in vacuo, treated with carbon tetrachloride, filtered through celite and concentrated in vacuo to give 2-bromo-6-methoxy-4-nitroaniline as a yellow brown solid. 1H NMR (δ, CDCl3): 8.11 (1H, d, J=2.2 Hz), 7.63 (1H, d, J=2.2 Hz), 4.96 (2H, br s), 3.96 (3H, s); MS (m/z) 249, 247.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.58 g
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reactant
Reaction Step One
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300 mL
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solvent
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A mixture of 2-bromo-6-methoxy-4-nitroaniline, as described above in Step A, (450 mg, 1.82 mmol) in water (40 mL) was cooled to 0° C. and treated with sulfuric acid (1.1 mL) followed by a solution of sodium nitrite (125 mg, 1.82 mmol) in water (0.5 mL) via pipet over 5 minutes. After stirring for 45 minutes at 0° C., the reaction was treated with ice cold 50% H3PO2 (10 mL) and stirred for 1.5 hours at 0° C. The reaction was quenched by adding aqueous saturated NaHCO3, filtered and dried overnight sitting in the hood to give an orange solid. This material was purified by column chromatography (5:1 hexane:ethyl acetate) to give 2-bromo-6-methoxy-4-nitroaniline and 3-bromo-5-nitroanisole as an off-white solid.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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1.1 mL
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reactant
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125 mg
Type
reactant
Reaction Step Three
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Quantity
0.5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Into a 2 L round bottom flask with a stir bar was added 2-methoxy-4-nitro-phenylamine (50.0 g, 297.4 mmol), CH3CN (1 L), and NBS (53.5 g, 297.4 mmol). The reaction was stirred at room temperature for 2 hours while protected from light. The reaction was concentrated and then 500 mL water was added. The product was extracted with ethyl acetate and concentrated. The solid which precipitated from the aqueous washes was combined with the solid which resulted from the organic concentration to give I-229 (59.6 g) which was used without further purification.
Quantity
50 g
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reactant
Reaction Step One
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Quantity
53.5 g
Type
reactant
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Quantity
1 L
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solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
LF Tietze, J Looft, T Feuerstein - European Journal of Organic …, 2003 - Wiley Online Library
Novel seco‐analogs of CC‐1065 1 were synthesized from comercially available nitroaniline by reduction, bromination, bisulfonation and bisallylation followed by reaction with tert‐…
M Akiu, T Tsuji, K Iida, Y Sogawa… - Chemical and …, 2021 - jstage.jst.go.jp
Nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the rate-limiting step of the nicotinamide adenine dinucleotide (NAD+) salvage pathway. Because NAD+ plays a pivotal …
Number of citations: 4 www.jstage.jst.go.jp
C Wang, J Sperry - Tetrahedron, 2013 - Elsevier
… To a solution of 2-bromo-6-methoxy-4-nitroaniline 23 26 (2.0 g, 8 mmol) in dichloromethane (40 mL) at 0 C was added trifluoroacetic acid (149 μg, 0.1 mL, 1.3 mmol) followed by acetic …
Number of citations: 32 www.sciencedirect.com
秋生麻由子 - 2022
Number of citations: 2

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